molecular formula C17H14N4O3S B13956752 3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid CAS No. 52018-85-6

3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid

Cat. No.: B13956752
CAS No.: 52018-85-6
M. Wt: 354.4 g/mol
InChI Key: RFBIFVJURBNJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid is a complex organic compound with a unique structure that includes both pyridine and benzenesulphonic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid typically involves the reaction of pyridine-2-carbaldehyde with pyridine-2-hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzenesulphonic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-ylmethylamines .

Scientific Research Applications

3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid involves its interaction with specific molecular targets. The pyridine moieties can coordinate with metal ions, while the hydrazone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Sulfobenzoyl)pyridine
  • 2-Pyridylhydrazone
  • 3-(2-Pyridinyl(2-(2-pyridinyl)hydrazinylidene)methyl)benzenesulphonic acid

Uniqueness

3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid is unique due to its dual pyridine moieties and the presence of a sulfonic acid group. This combination allows for versatile chemical reactivity and a wide range of applications in different fields .

Properties

CAS No.

52018-85-6

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[C-pyridin-2-yl-N-(pyridin-2-ylamino)carbonimidoyl]benzenesulfonic acid

InChI

InChI=1S/C17H14N4O3S/c22-25(23,24)14-7-5-6-13(12-14)17(15-8-1-3-10-18-15)21-20-16-9-2-4-11-19-16/h1-12H,(H,19,20)(H,22,23,24)

InChI Key

RFBIFVJURBNJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=NNC2=CC=CC=N2)C3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.